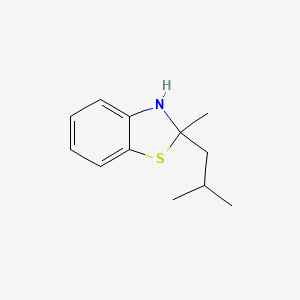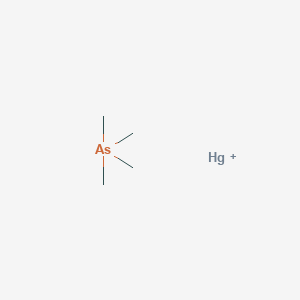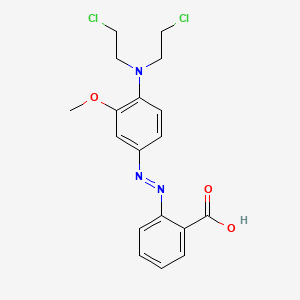
Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is a derivative of azobenzene, a well-known photochromic compound Azobenzene compounds are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxybenzene derivatives, while reduction can produce hydrazobenzene derivatives.
Applications De Recherche Scientifique
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoresponsive materials.
Biology: Investigated for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of smart materials, such as light-responsive coatings and sensors.
Mécanisme D'action
The mechanism of action of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- involves photoisomerization between its trans and cis forms. This process is triggered by the absorption of light, leading to a conformational change in the molecule. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on the surrounding environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
Methoxyazobenzene: Features methoxy groups that influence its electronic properties and stability.
Uniqueness
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is unique due to the presence of multiple functional groups that provide a combination of photoresponsive behavior and chemical reactivity. This makes it particularly valuable for applications requiring precise control over molecular behavior through light.
Propriétés
Numéro CAS |
40136-93-4 |
|---|---|
Formule moléculaire |
C18H19Cl2N3O3 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-26-17-12-13(6-7-16(17)23(10-8-19)11-9-20)21-22-15-5-3-2-4-14(15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
Clé InChI |
FJPCSXLXDDTALC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


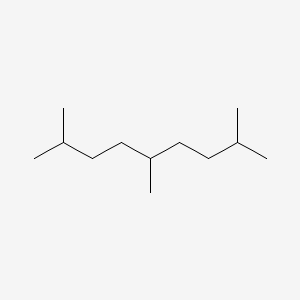
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
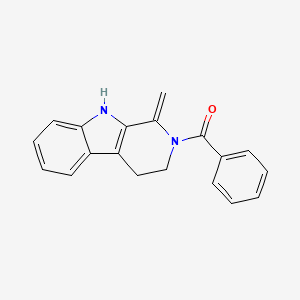
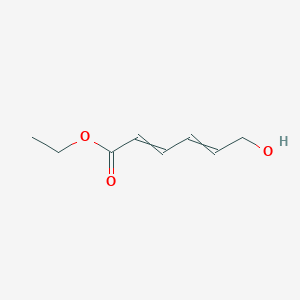

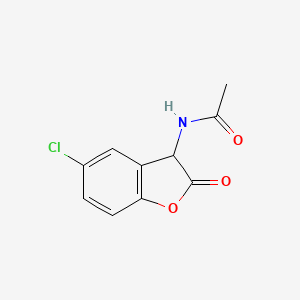
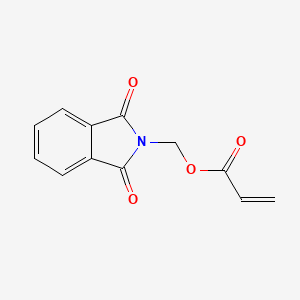
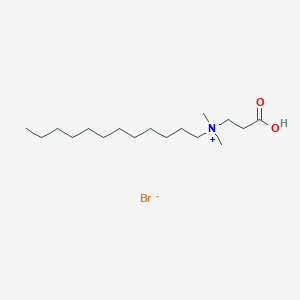
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

